molecular formula C11H10BrNO2 B13896382 Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate

Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate

Cat. No.: B13896382
M. Wt: 268.11 g/mol
InChI Key: LIIIRPFXPNIVBC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate (CAS: 2665660-82-0) is a brominated indole derivative with the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol . Structurally, it features a bromine atom at position 5, a methyl group at position 7, and a carboxylate ester at position 4 of the indole scaffold. Indole derivatives are widely studied for their biological activities, including antitumor properties, as highlighted in related structural analogs .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 5-bromo-7-methyl-1H-indole-4-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-6-5-8(12)9(11(14)15-2)7-3-4-13-10(6)7/h3-5,13H,1-2H3

InChI Key

LIIIRPFXPNIVBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC=C2)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthesis via 5-bromo-7-methylindole Intermediate

One of the most established routes to this compound involves first preparing 5-bromo-7-methylindole, followed by selective carboxylation and esterification at the 4-position.

Preparation of 5-bromo-7-methylindole
  • Starting Material: 4-bromo-2-methylaniline
  • Key Steps:

    • Iodination Reaction: The aniline derivative undergoes iodination using N-iodosuccinimide or iodine reagents in an appropriate solvent.
    • Sonogashira Coupling: The iodinated intermediate reacts with trimethylsilylacetylene in the presence of palladium and copper catalysts, with triethylamine as base, under nitrogen atmosphere.
    • Cyclization: The coupled product is cyclized using potassium tert-butoxide or sodium hydride in solvents like N-methyl-2-pyrrolidone or dimethylformamide at 60°C for 2 hours under nitrogen protection.
  • Yields: The overall yield for 5-bromo-7-methylindole ranges from 75% to 92%, indicating an efficient synthetic route suitable for scale-up.

  • Purification: The crude products are purified by silica gel column chromatography.

  • Analytical Data: Mass spectrometry and proton nuclear magnetic resonance confirm the structure and purity.

Table 1: Key Reaction Conditions for 5-bromo-7-methylindole Synthesis
Step Reagents/Conditions Temperature Time Yield (%) Notes
Iodination 4-bromo-2-methylaniline + N-iodosuccinimide Room temperature Variable Not specified Solvent used; mild conditions
Sonogashira Coupling Pd(PPh3)2Cl2, CuI, triethylamine, TMS-acetylene Room temperature 2 hours 92 Nitrogen atmosphere
Cyclization Potassium tert-butoxide, NMP or NaH, DMF 60°C 2 hours 75-92 Nitrogen atmosphere

Source: Patent CN113045475A (2019)

Carboxylation and Esterification to Form Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate
  • Approach: The 5-bromo-7-methylindole intermediate is further functionalized at the 4-position to introduce the carboxylate group.

  • Method: A typical approach involves the synthesis of ethyl or methyl esters of the indole carboxylic acid via reaction with ethyl pyruvate or methanol in the presence of acid catalysts.

  • Hydrolysis and Purification: The ester intermediate undergoes alkaline hydrolysis with potassium hydroxide in ethanol at room temperature, followed by decolorization with activated carbon, acidification with hydrochloric acid, crystallization, filtration, and drying to yield the target compound.

Table 2: Preparation Parameters for the Ester Intermediate and Hydrolysis
Step Reagents/Conditions Temperature Time Molar Ratios (Reactants) Notes
Hydrazone Formation 5-bromo-2-methylphenylhydrazine hydrochloride + ethyl pyruvate Room temperature Not specified 1.0 : 1.0-1.1 Ethanol solvent used
Cyclization Anhydrous zinc chloride, ethylene glycol solvent 150-170°C 2.0-4.5 hours 1.0 : 1.8-2.2 Nitrogen protection
Alkaline Hydrolysis Potassium hydroxide, ethanol Room temperature Not specified 1.0 : 2.0-2.5 Post-treatment includes charcoal decolorization

Source: Patent CN100387577C (2004)

Comparative Analysis of Preparation Routes

Feature Route via 5-bromo-7-methylindole (Patent CN113045475A) Route via 4-bromo-7-methylindole-2-carboxylate (Patent CN100387577C)
Starting Material 4-bromo-2-methylaniline 5-bromo-2-methylphenylhydrazine hydrochloride
Key Reactions Iodination, Sonogashira coupling, cyclization Hydrazone formation, cyclization with zinc chloride, hydrolysis
Reaction Conditions Mild to moderate temperatures (room temp to 60°C) Elevated temperature (150-170°C for cyclization)
Catalyst/Promoter Palladium and copper catalysts, potassium tert-butoxide Anhydrous zinc chloride
Yield Range 75-92% for intermediate; 79.5% for final product Not explicitly stated for final product
Scalability Demonstrated up to 0.5 mol scale Suitable for scale-up with controlled conditions
Purification Silica gel chromatography Crystallization, filtration, activated carbon decolorization
Advantages Lower cost, mild conditions, high yield Straightforward hydrolysis and purification

Summary Table of Preparation Methods

Preparation Step Method Details Yield (%) Temperature Notes
Iodination of 4-bromo-2-methylaniline Use of N-iodosuccinimide in solvent Not specified Room temp Prepares iodinated intermediate
Sonogashira Coupling Pd(PPh3)2Cl2, CuI, triethylamine, trimethylsilylacetylene, nitrogen atmosphere 92 Room temp High yield, mild conditions
Cyclization Potassium tert-butoxide or sodium hydride in NMP or DMF 75-92 60°C Efficient ring closure
Esterification/Carboxylation Reaction with ethyl pyruvate or methanol, acid catalysis Not specified Variable Introduces carboxylate group
Alkaline Hydrolysis Potassium hydroxide in ethanol, room temperature Not specified Room temp Converts ester to acid
Purification Silica gel chromatography or crystallization, activated carbon decolorization - - Ensures product purity

This detailed analysis compiles authoritative synthetic methods for this compound, highlighting practical and scalable approaches suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted indoles.

    Oxidation: Formation of oxidized derivatives like indole-4-carboxylic acid.

    Reduction: Formation of reduced derivatives like 5-bromo-7-methyl-1H-indole-4-methanol.

    Hydrolysis: Formation of 5-bromo-7-methyl-1H-indole-4-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine and methyl groups can influence its binding affinity and specificity, while the ester group can affect its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate and its analogs:

Compound Name (CAS) Molecular Formula Substituents (Position) Similarity Score Key Features
This compound (2665660-82-0) C₁₁H₁₀BrNO₂ Br (5), CH₃ (7), COOMe (4) Reference Planar indole core; bromine enhances electrophilic reactivity .
Methyl 5-bromo-2-oxoindoline-7-carboxylate (898747-32-5) C₁₀H₈BrNO₃ Br (5), COOMe (7), O (2) 0.92 Oxo group at C2 introduces hydrogen-bonding capacity; altered solubility.
Methyl 4-bromo-1H-indole-7-carboxylate (1224724-39-3) C₁₀H₈BrNO₂ Br (4), COOMe (7) 0.85 Bromine at C4 may sterically hinder interactions at the indole N-H site.
4-Bromo-7-methyl-1H-indole (15936-81-9) C₉H₈BrN Br (4), CH₃ (7) 0.92 Lacks carboxylate ester; simpler structure with reduced polarity.
Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate C₁₉H₁₉NO₄ BnO (4), MeO (7), Me (1), COOMe (2) N/A Bulkier substituents (benzyloxy, methoxy) affect crystallinity and packing.

Key Findings:

Substituent Position and Reactivity :

  • Bromine at C5 (target compound) vs. C4 (CAS 1224724-39-3) alters electronic distribution. The C5 bromine may enhance electrophilic substitution at C3/C6 positions .
  • The carboxylate ester at C4 in the target compound contrasts with analogs like CAS 898747-32-5 (carboxylate at C7), influencing steric and electronic interactions .

Bulkier substituents (e.g., benzyloxy in CAS C₁₉H₁₉NO₄) reduce molecular planarity, with dihedral angles of 50.17° between indole and phenyl rings, impacting crystal packing .

Synthetic and Stability Considerations: this compound requires stringent storage conditions (dark, 2–8°C) compared to simpler analogs like 4-Bromo-7-methyl-1H-indole, which lacks polar ester groups .

Spectroscopic Properties :

  • NMR data for bromoindoles (e.g., δC 106.4 for C-Br in CAS 341988-36-1) align with the target compound’s expected spectroscopic profile, where bromine and methyl groups induce distinct deshielding effects .

Biological Activity

Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate (CAS No. 731810-04-1) is a synthetic compound belonging to the indole family, characterized by its unique structural features that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound possesses the following structural characteristics:

  • Molecular Formula : C₁₀H₈BrNO₂
  • Molecular Weight : 254.08 g/mol
  • Functional Groups : Bromine at the 5-position, methyl group at the 7-position, and a carboxylate at the 4-position.

The presence of these functional groups influences the compound's interaction with biological targets, enhancing its potential for various therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets, including enzymes and receptors. Indole derivatives are known for their high-affinity binding to various receptors due to their unique structural features, which allow for π-π interactions and hydrogen bonding .

Key Mechanisms Identified:

  • Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
  • Anticancer Properties : Demonstrates potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.
  • Antioxidant Activity : Capable of scavenging free radicals, contributing to cellular protection .

Biological Activities

Research has identified several key biological activities associated with this compound:

Activity Description
AntimicrobialEffective against Gram-positive and Gram-negative bacteria .
AnticancerInhibits growth of various cancer cell lines, showing promise as an anticancer agent .
Anti-inflammatoryReduces markers of inflammation in vitro and in vivo .
AntioxidantProtects cells from oxidative stress by neutralizing free radicals .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity Study :
    • A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism involved apoptosis induction through caspase activation .
  • Antimicrobial Efficacy :
    • Research showed that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .
  • Anti-inflammatory Mechanism :
    • The compound was found to inhibit the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

To understand its unique properties, we can compare this compound with structurally similar compounds:

Compound Name Structural Features Unique Aspects
Methyl 5-bromoindole-7-carboxylateBromine at the 5-position, carboxylate groupSimilar but lacks methyl substitution at the 7-position
Methyl 5-chloroindole-7-carboxylateChlorine instead of bromineDifferences in electronic properties affect reactivity
Methyl 5-fluoroindole-7-carboxylateFluorine at the 5-positionDifferent steric effects may influence binding affinities

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